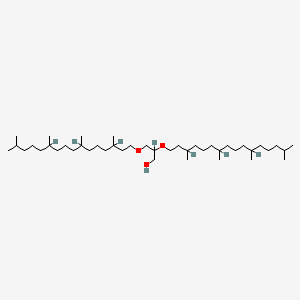
9-(chloroacetyl)-2,3,4,9-tetrahydro-1H-carbazole
Overview
Description
The compound “9-(chloroacetyl)-2,3,4,9-tetrahydro-1H-carbazole” is a derivative of carbazole, which is a heterocyclic organic compound. Carbazoles are a class of compounds that have been studied for their potential uses in organic electronics and other applications .
Molecular Structure Analysis
The molecular structure of this compound would likely include a carbazole core, which is a tricyclic structure consisting of two benzene rings fused onto a pyrrole ring .Chemical Reactions Analysis
Carbazole and its derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Carbazole itself is a crystalline solid at room temperature .Scientific Research Applications
Intermediate in Herbicide Production
The compound is used as an intermediate in the production of herbicides in the chloroacetanilide family, including metolachlor, acetochlor, alachlor, and butachlor . It is estimated that around 100 million pounds are used annually .
Synthesis of Phenacyl Chloride
Chloroacetyl chloride reacts with benzene in a Friedel-Crafts acylation reaction using aluminum chloride (AlCl3) as a catalyst to produce phenacyl chloride. Phenacyl chloride is another chemical intermediate used in tear gas synthesis.
Acylation Reactions
Separation and Rectification of Chloroacetyl Chloride from TiCl4
Chloroacetyl chloride is an important impurity in Titanium tetrachloride (TiCl4), which is an important intermediate material for the preparation of titanium products . The compound is separated from TiCl4 solution using a continuous rectification process .
Synthesis of Chloroacetic Acid
Chloroacetyl chloride is initially insoluble in water, however a slow reaction at the water-chloroacetyl chloride interface produces chloroacetic acid. When sufficient acid is formed to solubilize the two phases, a violent reaction forming chloroacetic acid and HCl occurs.
Solvent Solubility
The compound is miscible with ethyl ether and soluble in acetone and carbon tetrachloride. It is also miscible with acetone and benzene.
Mechanism of Action
Mode of Action
The presence of a chloroacetyl group could suggest a potential for covalent binding to target proteins, particularly those containing nucleophilic amino acids such as cysteine .
Biochemical Pathways
Without specific target identification, it’s challenging to definitively state which biochemical pathways this compound might affect. Compounds with similar structures have been found to interact with various pathways, including those involved in cell signaling, protein synthesis, and metabolic processes .
Pharmacokinetics
Factors such as absorption, distribution, metabolism, and excretion (adme) would be crucial in determining the compound’s bioavailability and overall pharmacokinetic profile .
Result of Action
The specific molecular and cellular effects of this compound’s action are currently unknown due to the lack of studies on this compound. Based on its structure, it could potentially interact with various cellular targets, leading to a range of possible effects .
Action Environment
The action, efficacy, and stability of “9-(chloroacetyl)-2,3,4,9-tetrahydro-1H-carbazole” could be influenced by various environmental factors. These might include pH, temperature, and the presence of other molecules or ions in the environment. For instance, the compound’s reactivity with water could potentially influence its stability and action .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-chloro-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c15-9-14(17)16-12-7-3-1-5-10(12)11-6-2-4-8-13(11)16/h1,3,5,7H,2,4,6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPWYQUDJSSRCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801202605 | |
| Record name | 2-Chloro-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801202605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(chloroacetyl)-2,3,4,9-tetrahydro-1H-carbazole | |
CAS RN |
43170-54-3 | |
| Record name | 2-Chloro-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43170-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801202605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















